molecular formula C11H17ClN2 B1402555 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride CAS No. 1361116-83-7

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B1402555
CAS No.: 1361116-83-7
M. Wt: 212.72 g/mol
InChI Key: VYNQGXROFDCNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications.

Mechanism of Action

While the specific mechanism of action for “5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride” is not mentioned in the retrieved papers, it’s worth noting that pyridyl sulfones and pyridyl phosphonates, which are similar compounds, show anti-inflammatory and anti-viral activities .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    N-Oxides: Formed through oxidation reactions.

    Reduced Piperidine Derivatives: Formed through reduction reactions.

    Substituted Piperidine Derivatives: Formed through substitution reactions.

Properties

IUPAC Name

5-methyl-2-piperidin-4-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNQGXROFDCNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
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5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
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5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
Reactant of Route 4
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
Reactant of Route 5
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
Reactant of Route 6
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride

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